tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

説明

Chemical Structure and Properties

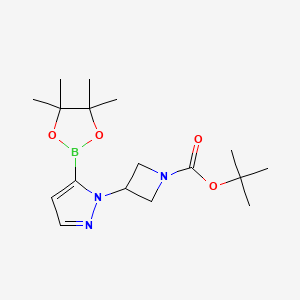

The compound tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 877399-35-4, molecular formula: C₁₇H₂₈BN₃O₄) consists of three key structural motifs:

Azetidine ring: A four-membered nitrogen-containing heterocycle, conformationally restricted, often used in medicinal chemistry to enhance target binding and metabolic stability.

Pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A boron-containing group critical for Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in synthetic chemistry .

tert-Butyl carbamate (Boc): A protective group for amines, enhancing solubility and stability during synthesis.

This compound is typically synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods involving DBU (1,8-diazabicycloundec-7-ene) in isopropanol to attach the pyrazole-boronic ester to the azetidine ring . Its purity is reported at 98%, with storage recommended under inert conditions at 2–8°C .

特性

IUPAC Name |

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BN3O4/c1-15(2,3)23-14(22)20-10-12(11-20)21-13(8-9-19-21)18-24-16(4,5)17(6,7)25-18/h8-9,12H,10-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIETZNNVDLWCNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101104694 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304634-91-9 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Chemical Identity

tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate is a synthetic compound characterized by its unique structure that incorporates a pyrazole ring and a dioxaborolane moiety. The compound is known for its potential biological activities, particularly in medicinal chemistry.

IUPAC Name : tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

Molecular Formula : C18H30BNO4

CAS Number : 885693-20-9

The biological activity of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. The presence of the pyrazole ring suggests potential interactions with enzymes and receptors involved in signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and boron functionalities exhibit significant anticancer properties. For instance:

- Inhibition of Kinases : Similar compounds have shown the ability to inhibit protein kinases involved in cancer progression. The inhibition mechanism often involves stabilizing an inactive conformation of the kinase, thereby preventing substrate binding and subsequent phosphorylation events .

Toxicity and Safety Profile

Safety assessments have classified this compound as harmful if swallowed and irritating to skin. These findings underscore the importance of handling this compound with care during laboratory use .

Synthesis and Characterization

The synthesis of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

A notable case study involved the evaluation of similar compounds in cellular assays:

- Cell Proliferation Assays : Compounds with structural similarities demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, a related pyrazole derivative exhibited an IC50 value in the low micromolar range against HCT116 colorectal cancer cells .

Comparative Data Table

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related analogues, emphasizing variations in substituents, reactivity, and applications:

Reactivity and Functional Group Analysis

Boronic Ester Reactivity: The target compound’s pinacol boronic ester is less reactive than boronic acids but offers superior stability, making it ideal for storage and stepwise synthesis . Analogues with direct boronic acid groups (e.g., 877399-31-0) react faster in Suzuki couplings but require anhydrous conditions . The cyanomethyl derivative (1153949-15-5) exhibits heightened reactivity due to electron-withdrawing effects, enabling efficient cross-couplings at lower temperatures .

Azetidine vs. Compounds with methylene spacers (e.g., 1029716-44-6) introduce flexibility, which may reduce target specificity but improve solubility .

Safety and Handling: Most analogues share hazards like H302 (harmful if swallowed). The cyanomethyl derivative (1153949-15-5) poses additional risks (H312, H315) due to its nitrile group .

準備方法

Direct Borylation of Halogenated Azetidine-Pyrazole Intermediates

Starting Material :

tert-Butyl 3-(5-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-34-3).

- Charge a mixture of the bromo precursor (225 mg, 0.74 mmol), bis(pinacolato)diboron (227 mg, 0.89 mmol), and potassium acetate (247 mg, 2.52 mmol) in DMSO (3 mL).

- Purge with N₂ for 15 min, then add PdCl₂(dppf)₂·CH₂Cl₂ (30 mg, 0.037 mmol).

- Heat at 80°C under N₂ for 12 h.

- Cool, filter through Celite, and wash with EtOAc.

- Extract organic layer, dry (Na₂SO₄), concentrate, and purify via silica gel chromatography (hexane:EtOAc = 3:2).

Key Reaction Parameters :

| Parameter | Value | Role |

|---|---|---|

| Catalyst | PdCl₂(dppf)₂·CH₂Cl₂ | Facilitates oxidative addition |

| Base | KOAc | Neutralizes HBr byproduct |

| Solvent | DMSO | Polar aprotic, high bp |

| Temperature | 80°C | Balances kinetics & stability |

Mechanistic Insights :

The Pd⁰ catalyst undergoes oxidative addition with the C–Br bond, followed by transmetallation with the diboron reagent. Reductive elimination installs the boronate ester while regenerating the catalyst.

Nucleophilic Addition of Preformed Boronate Pyrazoles

Starting Materials :

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 269410-08-4).

- tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 141699-58-3).

- React tert-butyl 3-oxoazetidine-1-carboxylate (149 mg, 0.80 mmol) with NaH in THF to form the enolate.

- Add ethanesulfonyl chloride (0.89 mmol) at 0°C, stir for 2 h.

- Quench with H₂O, extract with EtOAc, and concentrate.

- React intermediate with boronate pyrazole (156 mg, 0.80 mmol) and DBU (0.061 mL) in CH₃CN at 60°C for 4 h.

- Purify via flash chromatography (CH₂Cl₂:MeOH gradient).

Comparative Advantages :

- Avoids handling air-sensitive Pd catalysts.

- Utilizes stable, commercially available boronate pyrazoles.

Optimization of Reaction Conditions

Catalyst Screening for Borylation

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(dppf)₂·CH₂Cl₂ | DMSO | 80 | 97 | |

| Pd(PPh₃)₄ | 1-BuOH | 100 | 84 | |

| Pd(OAc)₂/XPhos | DMF | 90 | 78 |

Purification and Characterization

Purification :

- Celite Filtration : Removes Pd residues after borylation.

- Silica Gel Chromatography : Hexane:EtOAc (3:2) resolves boronate ester from unreacted diboron.

- ¹H NMR (400 MHz, CDCl₃): δ 7.83 (s, 2H, pyrazole-H), 5.08 (m, 1H, azetidine-CH), 4.36 (t, J = 8.59 Hz, 2H), 1.41–1.18 (m, 21H, Boc and pinacol).

- HRMS : m/z calc. for C₁₇H₂₈BN₃O₄⁺ [M+H]⁺: 349.23; found: 349.21.

Comparative Analysis of Methods

| Parameter | Borylation Route | Coupling Route |

|---|---|---|

| Starting Material Cost | High (bromo precursor) | Moderate |

| Reaction Steps | 1 | 3 |

| Pd Catalyst Required | Yes | No |

| Typical Yield | 97% | 84% |

| Scalability | Industrial | Lab-scale |

Recommendations :

- Borylation preferred for large-scale synthesis due to fewer steps and higher yields.

- Coupling route advantageous when halogenated precursors are inaccessible.

Q & A

Basic: What is the role of the dioxaborolane moiety in this compound for Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) acts as a boronate ester, a key intermediate in Suzuki-Miyaura couplings. This moiety facilitates transmetalation with palladium catalysts, enabling bond formation between aryl/heteroaryl halides and boronic acids. For optimal reactivity, ensure the boronate ester is free from hydrolysis (stored under inert atmosphere) and characterized via (δ ~30 ppm for sp-boron) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- : Identify azetidine protons (δ 3.5–4.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).

- : Confirm the carbonyl (δ ~155 ppm) and boronate ester carbons (δ ~85 ppm for dioxaborolane).

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H] calculated for CHBNO: 366.19) .

Advanced: How to optimize reaction conditions for introducing the pyrazole-azetidine core?

Use Pd(dppf)Cl (1–5 mol%) with KCO in a mixed solvent system (THF/HO, 3:1) at 80–100°C. Monitor reaction progress via TLC (R ~0.3 in EtOAc/hexane). If yields are low (<60%), consider:

- Pre-activating the boronate ester with CsF.

- Replacing aryl halides with triflates for sterically hindered substrates.

Reference analogous protocols for azetidine-boronate intermediates .

Advanced: How to address contradictory 1H NMR^{1}\text{H NMR}1H NMR data for the azetidine ring protons?

Azetidine protons often exhibit splitting due to restricted rotation. If unexpected multiplicity arises:

- Perform variable-temperature NMR (VT-NMR) to distinguish conformational dynamics from impurities.

- Compare with crystallographic data (e.g., CCDC entries for tert-butyl-protected azetidines) .

Advanced: What strategies mitigate instability of the boronate ester during storage?

- Store under argon at –20°C in anhydrous THF or DCM.

- Avoid prolonged exposure to moisture; use molecular sieves (3Å) in solution.

- Periodically validate stability via (hydrolysis products show δ ~18 ppm) .

Advanced: How to analyze unexpected byproducts in cross-coupling reactions?

Byproducts (e.g., protodeboronation or homocoupling) can arise from:

- Oxidative conditions : Add BHT (2,6-di-tert-butyl-4-methylphenol) to suppress radical pathways.

- Pd black formation : Use excess ligand (e.g., SPhos) to stabilize Pd(0).

Characterize byproducts via HRMS and compare retention times with known impurities .

Advanced: How to design a kinetic study for deboronation under aqueous conditions?

- Prepare buffered solutions (pH 5–9) and monitor boronate ester degradation via UV-Vis (λ ~270 nm) or .

- Use pseudo-first-order kinetics with excess HO.

- Activation energy (E) calculations can inform shelf-life predictions .

Basic: What synthetic routes are reported for analogous azetidine-boronate esters?

Common routes include:

Buchwald-Hartwig amination : Coupling azetidine precursors with boronate-containing aryl halides.

Mitsunobu reaction : Install pyrazole rings on tert-butyl-protected azetidines.

Review protocols for tert-butyl 3-(4-methylbenzyl)-3-dioxaborolane-azetidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。